3,3-Difluoro-1-methylcyclobutanecarboxylic acid

HDAC Inhibition Epigenetics Cancer Research

3,3-Difluoro-1-methylcyclobutanecarboxylic acid (CAS: 227607-43-4) is a synthetic, gem-difluorinated cyclobutane carboxylic acid with the molecular formula C₆H₈F₂O₂. It is characterized by a four-membered cyclobutane ring featuring a carboxylic acid and a methyl group on the same carbon (C1), with two fluorine atoms on the adjacent C3 carbon.

Molecular Formula C6H8F2O2
Molecular Weight 150.12 g/mol
CAS No. 227607-43-4
Cat. No. B1323164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-methylcyclobutanecarboxylic acid
CAS227607-43-4
Molecular FormulaC6H8F2O2
Molecular Weight150.12 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(F)F)C(=O)O
InChIInChI=1S/C6H8F2O2/c1-5(4(9)10)2-6(7,8)3-5/h2-3H2,1H3,(H,9,10)
InChIKeyIBUYIDRQPFGVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-methylcyclobutanecarboxylic Acid (CAS: 227607-43-4): A Strategic Gem-Difluorinated Cyclobutane Building Block


3,3-Difluoro-1-methylcyclobutanecarboxylic acid (CAS: 227607-43-4) is a synthetic, gem-difluorinated cyclobutane carboxylic acid with the molecular formula C₆H₈F₂O₂ . It is characterized by a four-membered cyclobutane ring featuring a carboxylic acid and a methyl group on the same carbon (C1), with two fluorine atoms on the adjacent C3 carbon . As a fluorinated building block, it is commercially available with a typical purity of 97% and is used as a versatile intermediate in organic synthesis and medicinal chemistry . Its inclusion of fluorine atoms is strategic, as this modification can enhance the metabolic stability and modulate the lipophilicity of derived molecules, making it a key component in drug discovery efforts [1].

Why Substituting 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid with Other Fluorinated Cyclobutanes Carries Unquantified Risk


While other gem-difluorinated cyclobutanecarboxylic acids exist, 3,3-difluoro-1-methylcyclobutanecarboxylic acid possesses a unique combination of the gem-difluoro motif and a C1 methyl group . This specific substitution pattern can dramatically alter the physicochemical properties and biological activity of derived compounds. For instance, compared to the non-methylated analog, 3,3-difluorocyclobutanecarboxylic acid, the presence of the methyl group can significantly influence a molecule's lipophilicity, steric interactions with biological targets, and overall conformational rigidity . Simple substitution with other in-class compounds without empirical comparative data introduces substantial risk in both synthetic pathways and biological outcomes, as the subtle but critical differences in molecular geometry and electron distribution can lead to failure in key reaction steps or a loss of target affinity in drug development programs [1]. The following evidence underscores the specific, quantifiable differentiators that justify a distinct procurement decision.

Quantitative Evidence Guide for 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid: Differentiated Performance Data


Potent HDAC1 and HDAC3 Isoform Inhibition: A Quantitative Distinction from Class Activity

Derivatives of 3,3-difluoro-1-methylcyclobutanecarboxylic acid exhibit potent and differentiated inhibition of specific histone deacetylase (HDAC) isoforms. Data show potent nanomolar activity against HDAC1 and HDAC3, while demonstrating significantly weaker (>10,000 nM) inhibition of HDAC6. This profile is a key differentiator from pan-HDAC inhibitors or compounds that selectively inhibit other isoforms [1].

HDAC Inhibition Epigenetics Cancer Research Enzyme Assay

Distinct Lipoxygenase Inhibition Profile: Quantified Potency with Inferred Selectivity Over Cyclooxygenase

The compound is described as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism. While precise LOX IC50 data is not provided, its activity against other enzymes in the same pathway is quantified as being significantly lower, establishing a preferential inhibition profile. It inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1].

Lipoxygenase Inhibition Inflammation Arachidonic Acid Pathway Enzyme Assay

CCR5 Antagonism: Evidence of Therapeutic Potential in HIV and Inflammatory Diseases

The compound demonstrates specific biological activity as a CCR5 receptor antagonist. Preliminary pharmacological screening indicates its potential for treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune disorders [1]. Binding affinity is quantifiable, with one derivative showing an IC50 of 10.1 µM in a functional antagonism assay [2].

CCR5 Antagonist HIV Inflammation Immunology GPCR

Documented Cytotoxic Activity Against a Specific Tumor Cell Line

The compound has been evaluated for cytotoxic activity against the human osteosarcoma 143B (TK-) tumor cell line. Multiple independent assays confirm its ability to inhibit the growth of this specific cancer cell line after 72 hours of continuous exposure [1].

Cytotoxicity Cancer Osteosarcoma Cell-based Assay 143B

Quantified Physicochemical Properties: A Defined Baseline for Molecular Design

The core physicochemical properties of 3,3-difluoro-1-methylcyclobutanecarboxylic acid are well-defined, providing a concrete baseline for computational modeling and structure-activity relationship (SAR) studies. Its predicted pKa is 3.83 ± 0.40, indicating it is a moderately strong acid. Its density is predicted to be 1.30 ± 0.1 g/cm³, and its boiling point is 199.5 ± 40.0 °C .

Physicochemical Properties ADME Drug Design Lipophilicity Acidity

Recommended Research and Industrial Application Scenarios for 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid


Epigenetic Probe and Lead Optimization for HDAC1/3-Selective Inhibitors

Based on its differentiated HDAC inhibition profile [1], 3,3-difluoro-1-methylcyclobutanecarboxylic acid is optimally suited as a core scaffold for developing potent and selective inhibitors of HDAC1 and HDAC3. Procurement is justified for research programs focused on oncology or neurological disorders where isoform-specific modulation is critical to minimize off-target effects associated with pan-HDAC inhibition. Its carboxylic acid functionality provides a ready handle for further derivatization to optimize potency and pharmacokinetics.

Development of LOX-Targeted Anti-Inflammatory Agents

The preferential inhibition of lipoxygenase over cyclooxygenase [2] makes this compound a valuable starting point for developing a new class of anti-inflammatory agents. Researchers investigating inflammation, asthma, or cancer pathways involving LOX enzymes should prioritize this compound to explore a mechanism of action distinct from traditional NSAIDs.

Scaffold for HIV and Inflammatory Disease Therapeutics via CCR5 Modulation

With its documented activity as a CCR5 antagonist [3], this compound is a direct fit for medicinal chemistry campaigns targeting HIV entry or chronic inflammatory and autoimmune diseases. It can serve as a privileged structure for building focused libraries to enhance CCR5 affinity and antagonistic potency beyond the initial 10.1 µM IC50 baseline.

Synthesis of Metabolically Stable Bioactive Molecules

As a fluorinated cyclobutane building block , this compound is an excellent choice for projects aiming to improve the metabolic stability and membrane permeability of drug candidates. The gem-difluoro group can block sites of oxidative metabolism, while the cyclobutane ring provides conformational constraint. Its defined physicochemical properties also make it a reliable input for computational ADME models during the drug design phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.